4-Bromo-2,6-diethylaniline
Overview
Description
4-Bromo-2,6-diethylaniline is an organic compound with the molecular formula C10H14BrN It is a derivative of aniline, where the hydrogen atoms at the 4-position and the 2,6-positions of the benzene ring are substituted with a bromine atom and ethyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-diethylaniline typically involves the bromination of 2,6-diethylaniline. The process can be carried out by dissolving 2,6-diethylaniline in a suitable solvent such as dimethylsulfoxide and cooling the solution to 0°C. An aqueous solution of hydrobromic acid is then added, and the mixture is allowed to warm to room temperature .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,6-diethylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Major Products:
Substitution: Products depend on the substituent introduced, such as 4-alkyl-2,6-diethylaniline.
Oxidation: Products like 4-bromo-2,6-diethylquinone.
Reduction: Products like 4-bromo-2,6-diethylaminobenzene.
Scientific Research Applications
4-Bromo-2,6-diethylaniline is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Agrochemicals: As a precursor for the synthesis of pesticides and herbicides.
Dyestuff Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-diethylaniline involves its interaction with specific molecular targets, depending on the context of its use. For example, in organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
4-Bromo-2,6-dimethylaniline: Similar structure but with methyl groups instead of ethyl groups.
4-Bromo-3-methylaniline: Similar structure with a methyl group at the 3-position.
2,6-Diethylaniline: Lacks the bromine atom at the 4-position.
Uniqueness: 4-Bromo-2,6-diethylaniline is unique due to the presence of both ethyl groups and a bromine atom, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various synthetic and industrial applications.
Properties
IUPAC Name |
4-bromo-2,6-diethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJYDMQQZUACPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1N)CC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346353 | |
Record name | 4-Bromo-2,6-diethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56746-19-1 | |
Record name | 4-Bromo-2,6-diethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,6-diethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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